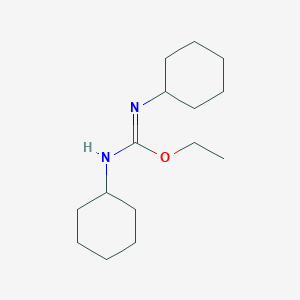

Ethyl N,N'-dicyclohexylcarbamimidate

Descripción

Ethyl N,N'-dicyclohexylcarbamimidate (CAS 87228-84-0) is a carbamimidate ester with the molecular formula C₁₇H₃₂N₂O₂ and a molecular weight of 296.45 g/mol . Key physicochemical properties include:

- Hydrogen bond donors: 1

- Hydrogen bond acceptors: 3

- Rotatable bonds: 8

- Topological polar surface area: 42.8 Ų

- Hydrophobicity (XlogP): 3.9

This compound is structurally characterized by a dicyclohexylcarbamimidoyl group attached to a 2-ethoxyethyl ester moiety. It is often encountered as an intermediate or byproduct in organic synthesis, particularly in reactions involving carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) .

Propiedades

Número CAS |

6738-14-3 |

|---|---|

Fórmula molecular |

C15H28N2O |

Peso molecular |

252.4 g/mol |

Nombre IUPAC |

ethyl N,N'-dicyclohexylcarbamimidate |

InChI |

InChI=1S/C15H28N2O/c1-2-18-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h13-14H,2-12H2,1H3,(H,16,17) |

Clave InChI |

DFLHUARISJMVGK-UHFFFAOYSA-N |

SMILES |

CCOC(=NC1CCCCC1)NC2CCCCC2 |

SMILES canónico |

CCOC(=NC1CCCCC1)NC2CCCCC2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ethyl N,N'-Dicyclohexylcarbamimidate vs. N,N'-Dicyclohexylcarbodiimide (DCC)

Key Differences :

- Reactivity : DCC is a carbodiimide widely used to activate carboxylic acids for amide bond formation, whereas ethyl carbamimidate is a transient intermediate or byproduct in such reactions .

- Stability : DCC is moisture-sensitive and requires careful handling, while ethyl carbamimidate’s stability under ambient conditions is less documented.

- Role in Synthesis : DCC directly participates in bond formation, while ethyl carbamimidate is generated during the reaction mechanism (e.g., via nucleophilic attack and elimination steps) .

Ethyl N,N'-Dicyclohexylcarbamimidate vs. N,N'-Dicyclohexylurea

| Property | Ethyl N,N'-Dicyclohexylcarbamimidate | N,N'-Dicyclohexylurea |

|---|---|---|

| Structure | Carbamimidate ester | Urea derivative |

| Solubility | Likely moderate in organic solvents | Poor solubility in polar solvents |

| Role in Reactions | Intermediate in amidation | Byproduct of DCC-mediated couplings |

| Toxicity | Not well characterized | Generally low; may cause crystallization issues |

Key Differences :

Comparative Reaction Efficiency :

- DCC : Achieves high coupling efficiency but requires post-reaction removal of the urea byproduct.

- Ethyl Carbamimidate: Not directly used as a coupling agent but may influence reaction kinetics due to its intermediate role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.